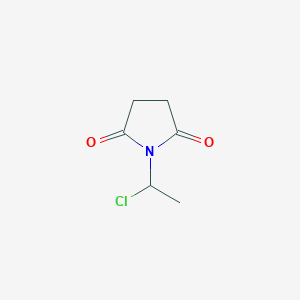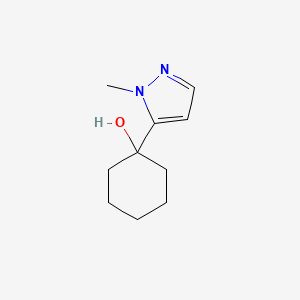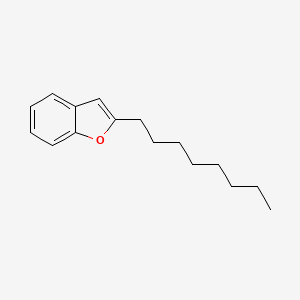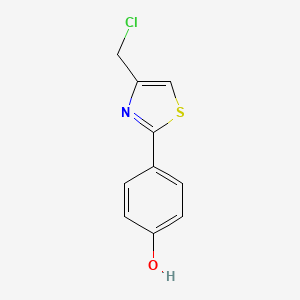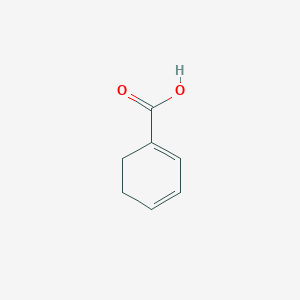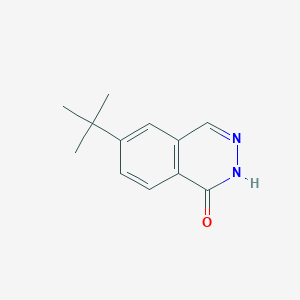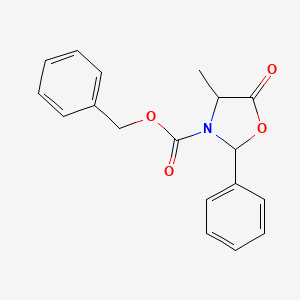
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a piperidine ring, a methoxy group, and a picolinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method includes the protection of the amine group on the piperidine ring using tert-butoxycarbonyl (Boc) protection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The picolinic acid moiety can be reduced to form picolinic alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as trifluoroacetic acid for deprotection of the Boc group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted piperidine derivatives .
Applications De Recherche Scientifique
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and picolinic acid moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-{4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}nicotinate
- 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid
Uniqueness
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of a methoxy group and a picolinic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 |
Clé InChI |
USPAXEIEXNCGOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-1-azaspiro[4.5]decan-4-amine](/img/structure/B8734655.png)
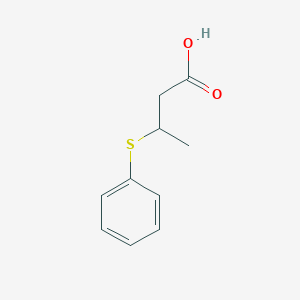
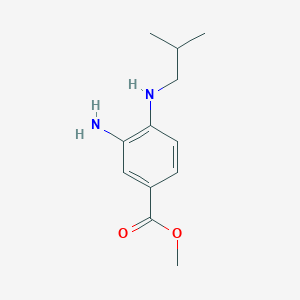
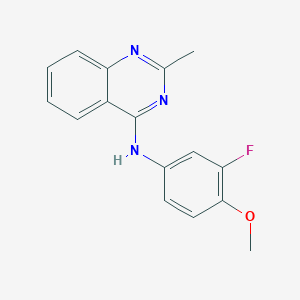
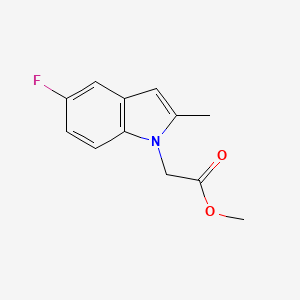
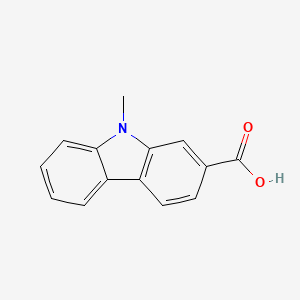
![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)
